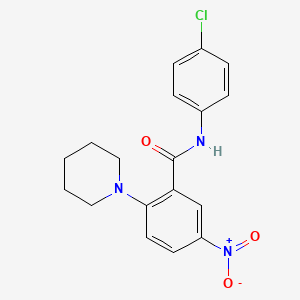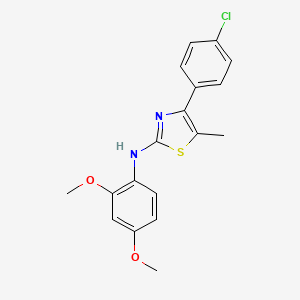
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. FFMB belongs to the class of benzamide derivatives and has a molecular formula of C14H11F2NO. In
Mécanisme D'action
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of this receptor. By blocking the activity of the dopamine D3 receptor, 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide may help to regulate dopamine neurotransmission, which is involved in the brain's reward system. This mechanism of action may make 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide a potential treatment for drug addiction, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide has been shown to have a significant effect on dopamine neurotransmission. By blocking the dopamine D3 receptor, 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide may help to regulate the release of dopamine in the brain. This effect may lead to a reduction in drug-seeking behavior and improve symptoms in patients with Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor. However, one limitation of using 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide is its low solubility in water, which may make it difficult to administer in lab experiments.
Orientations Futures
Future research on 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide may focus on its potential use as a treatment for drug addiction, Parkinson's disease, and schizophrenia. Additionally, researchers may explore the possibility of modifying the structure of 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide to improve its solubility and pharmacological properties. Further studies may also investigate the potential side effects of 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide and its interaction with other drugs.
Méthodes De Synthèse
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. The resulting product is then reacted with 3-fluoroaniline to form 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide.
Applications De Recherche Scientifique
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide has been studied for its potential pharmacological properties, including its ability to act as a selective dopamine D3 receptor antagonist. This receptor is involved in the regulation of dopamine neurotransmission, which plays a crucial role in the brain's reward system. 3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide has also been studied for its potential use in the treatment of drug addiction, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
3-fluoro-N-(2-fluoro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKUAHJDXBMSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135199.png)

![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5135221.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135228.png)
![2-iodo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5135236.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)


![(3R*,4R*)-1-[2,2-dimethyl-3-(4-morpholinyl)propyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5135285.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-prolinamide](/img/structure/B5135286.png)
![5-[5-(2-chlorophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5135289.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5135293.png)
![5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B5135300.png)
